molecular formula C19H18BrN3O2S B305596 N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Número de catálogo B305596
Peso molecular: 432.3 g/mol
Clave InChI: MDPUATGENLWQOY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, also known as BPO-27, is a novel compound that has been synthesized and studied extensively in recent years. BPO-27 is a potential therapeutic agent due to its unique chemical structure and promising pharmacological properties.

Mecanismo De Acción

N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins in cells. N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of redox signaling pathways in cells. N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has also been shown to inhibit the activity of the protein Hsp90, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been shown to have a variety of biochemical and physiological effects. N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has also been shown to reduce the production of inflammatory cytokines in cells, which may contribute to its anti-inflammatory effects. N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been shown to inhibit the growth of bacteria, which may contribute to its anti-bacterial effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of thioredoxin reductase and Hsp90, which makes it a valuable tool for studying these proteins. N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has also been shown to have low toxicity in cells, which makes it a safe compound to use in lab experiments. However, N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has some limitations for use in lab experiments. It is a relatively new compound, and its pharmacological properties are still being studied. N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is also a complex molecule, which may make it difficult to synthesize and purify.

Direcciones Futuras

For the study of N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide include the development of N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide as a therapeutic agent for cancer, the development of N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide as a diagnostic tool for cancer, and further studies to determine its safety and pharmacological properties.

Métodos De Síntesis

The synthesis of N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide involves a multi-step process that includes the reaction of 4-bromo-2-isopropylphenol with thionyl chloride to form 4-bromo-2-chloro-phenol. This intermediate is then reacted with 5-phenyl-1,3,4-oxadiazole-2-thiol in the presence of potassium carbonate to form N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide. The synthesis of N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been optimized to improve the yield and purity of the compound.

Aplicaciones Científicas De Investigación

N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has been studied in vitro and in vivo for its ability to inhibit the growth of cancer cells, reduce inflammation, and kill bacteria. N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide has also been studied for its potential use as a diagnostic tool for cancer.

Propiedades

Nombre del producto

N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

Fórmula molecular

C19H18BrN3O2S

Peso molecular

432.3 g/mol

Nombre IUPAC

N-(4-bromo-2-propan-2-ylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H18BrN3O2S/c1-12(2)15-10-14(20)8-9-16(15)21-17(24)11-26-19-23-22-18(25-19)13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,21,24)

Clave InChI

MDPUATGENLWQOY-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3

SMILES canónico

CC(C)C1=C(C=CC(=C1)Br)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.